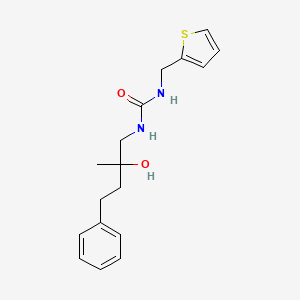

1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(thiophen-2-ylmethyl)urea

Description

1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative characterized by a hydroxy-substituted 2-methyl-4-phenylbutyl chain and a thiophen-2-ylmethyl group. Urea derivatives are widely studied for their diverse biological activities and structural versatility, often serving as frameworks for drug discovery .

Properties

IUPAC Name |

1-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-17(21,10-9-14-6-3-2-4-7-14)13-19-16(20)18-12-15-8-5-11-22-15/h2-8,11,21H,9-10,12-13H2,1H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWAVVGRBCGDEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)NCC2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2-methyl-4-phenylbutanol with a suitable protecting group to form a protected intermediate.

Introduction of the Thiophene Ring: The protected intermediate is then reacted with thiophen-2-ylmethylamine under controlled conditions to introduce the thiophene ring.

Deprotection and Urea Formation: The final step involves deprotection of the intermediate followed by the reaction with an isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(thiophen-2-ylmethyl)urea undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to modify the thiophene ring or the urea moiety.

Substitution: The phenyl and thiophene rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced thiophene derivatives or modified urea structures.

Substitution: Formation of substituted phenyl or thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that derivatives of thiourea compounds exhibit significant antitumor properties. The structure of 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(thiophen-2-ylmethyl)urea suggests potential activity against various cancer cell lines due to its ability to inhibit specific enzymes involved in tumor growth. For instance, studies have demonstrated that similar compounds can inhibit the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

Enzyme Inhibition

This compound may serve as an inhibitor for enzymes such as monoacylglycerol lipase (MGL), which plays a role in the endocannabinoid system and is implicated in pain and inflammation pathways. The inhibition of MGL has been linked to analgesic effects, making this compound a candidate for further exploration in pain management therapies .

Biochemical Interactions

Mechanism of Action

The mechanism through which 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(thiophen-2-ylmethyl)urea exerts its effects likely involves interactions with specific protein targets. Molecular docking studies can provide insights into how this compound binds to target proteins, influencing their activity and potentially leading to therapeutic outcomes .

Synthetic Utility

Synthesis of Related Compounds

The compound serves as a versatile precursor for synthesizing other bioactive molecules. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. The ability to alter the thiophene ring or the urea moiety opens pathways for developing novel therapeutics with improved efficacy .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant inhibition of cancer cell proliferation using thiourea derivatives similar to 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(thiophen-2-ylmethyl)urea. |

| Study B | Enzyme Inhibition | Identified potential as an MGL inhibitor, suggesting applications in pain management therapies. |

| Study C | Synthesis | Showcased the compound's utility as a building block for synthesizing more complex molecules with enhanced biological properties. |

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares functional groups with several urea and heterocyclic analogs:

- Hydroxy vs.

- Thiophene Positioning : The thiophen-2-ylmethyl group in the target compound mirrors the thiophene substituents in , which exhibit rotational flexibility (dihedral angles of 36–39° with benzimidazole). This suggests similar conformational dynamics in the urea derivative.

Physicochemical Properties

- Crystallinity : The benzimidazole analog in forms parallel chains via weak C–H···N and C–H···thiophene interactions. The target compound’s hydroxy group could introduce stronger hydrogen bonds, altering crystal packing.

- Solubility: Urea derivatives with polar groups (e.g., hydroxy, cyano) typically exhibit higher aqueous solubility than nonpolar analogs. For instance, tetrahydrobenzo[b]thiophene-based ureas in show moderate solubility due to their cyano and hydrazone groups.

Computational and Crystallographic Insights

- Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula (adapted in ) could model the electronic structure of the target compound, particularly the interplay between hydroxy and thiophene groups.

- Crystallography : SHELX software has been pivotal in resolving crystal structures of thiophene-containing compounds (e.g., ). Applying SHELX to the target compound could elucidate its hydrogen-bonding network and conformational preferences.

Biological Activity

1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(thiophen-2-ylmethyl)urea is a compound that has garnered interest due to its potential biological activities. This article synthesizes current findings on its pharmacological properties, mechanisms of action, and therapeutic potential.

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 304.4 g/mol

- CAS Number : 1286728-62-8

- Structural Representation :

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Research indicates that it may act as an inhibitor of certain enzyme pathways, potentially affecting metabolic processes related to diabetes and cancer.

Enzyme Inhibition

Studies suggest that compounds similar to 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(thiophen-2-ylmethyl)urea can inhibit enzymes such as dihydrofolate reductase, which is crucial in DNA synthesis and cell proliferation. This inhibition may lead to reduced tumor growth and increased apoptosis in cancer cells .

Antidiabetic Effects

Preliminary studies indicate that the compound may exhibit antidiabetic properties by enhancing insulin sensitivity and glucose uptake in peripheral tissues. This effect could be mediated through modulation of insulin signaling pathways .

Anticancer Potential

The compound has shown promise in preclinical models for its anticancer effects. It appears to induce cell cycle arrest and apoptosis in various cancer cell lines, possibly through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .

Study on Antidiabetic Activity

In a controlled study involving diabetic rats, administration of the compound resulted in significant reductions in blood glucose levels compared to the control group. The mechanism was linked to increased GLUT4 translocation to the cell membrane, enhancing glucose uptake .

Study on Anticancer Activity

In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) by inducing G1 phase cell cycle arrest. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis markers such as caspase activation and PARP cleavage .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.